An In-depth Technical Guide to Methyl 5-aminothiophene-2-carboxylate: Synthesis, Properties, and Potential as an IRAK4 Inhibitor Intermediate
An In-depth Technical Guide to Methyl 5-aminothiophene-2-carboxylate: Synthesis, Properties, and Potential as an IRAK4 Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its thiophene core, substituted with both an amine and a carboxylate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores its potential role as a key intermediate in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Core Compound Identification
| Identifier | Value |
| Chemical Name | Methyl 5-aminothiophene-2-carboxylate |
| CAS Number | 14597-58-1 |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Canonical SMILES | COC(=O)C1=CC=C(S1)N |
| InChI Key | NNQTUMGJWXJMIR-UHFFFAOYSA-N |
Physicochemical and Spectral Properties
| Property | Value | Source |
| Physical Form | Solid | Chemical Supplier Data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water | Predicted |
Spectral Data:
Detailed, publicly available NMR and IR spectra for Methyl 5-aminothiophene-2-carboxylate are scarce. Researchers synthesizing this compound should perform their own spectral analysis for confirmation. Typical expected spectral characteristics are outlined below based on its chemical structure.
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¹H-NMR: Protons on the thiophene ring are expected in the aromatic region. Signals for the methyl ester and amine protons would also be present.
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¹³C-NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon are anticipated.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-S stretching of the thiophene ring are expected.
Synthesis Protocol
The most common and well-documented synthesis of Methyl 5-aminothiophene-2-carboxylate involves the reduction of its nitro precursor, Methyl 5-nitrothiophene-2-carboxylate.
Reaction Scheme:
Caption: Synthesis of Methyl 5-aminothiophene-2-carboxylate.
Experimental Protocol:
This protocol is adapted from established literature procedures.[1]
Materials:
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Methyl 5-nitrothiophene-2-carboxylate
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10% Palladium on activated carbon (Pd/C)
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Ethanol or Ethyl Acetate
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve Methyl 5-nitrothiophene-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.[1]
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Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a common starting point is 10-20% by weight relative to the starting material.
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenator.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within a few hours to overnight.[1]
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with the reaction solvent to ensure all the product is collected.
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Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.
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The resulting solid is Methyl 5-aminothiophene-2-carboxylate. Further purification can be achieved by recrystallization if necessary.
Role in Drug Discovery: A Precursor to IRAK4 Inhibitors
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds, including numerous approved drugs.[2] These structures are often used as starting points for the synthesis of new therapeutic agents.
The IRAK4 Signaling Pathway:
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[3][4] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][4] Dysregulation of the IRAK4 pathway is implicated in a range of inflammatory and autoimmune diseases, as well as some cancers.[3][5]
Caption: The IRAK4 signaling pathway and potential inhibition.
As illustrated, the activation of TLRs or IL-1R leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other kinases, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[3] Inhibiting IRAK4 is therefore a promising therapeutic strategy to block this inflammatory cascade.
Methyl 5-aminothiophene-2-carboxylate as a Synthetic Intermediate:
While there is no direct evidence in the searched literature of Methyl 5-aminothiophene-2-carboxylate itself being a potent IRAK4 inhibitor, its structure is highly relevant. The amino and ester functional groups provide convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives that can be screened for IRAK4 inhibitory activity. The thiophene ring can act as a core scaffold to which various pharmacophores can be attached to optimize binding to the ATP-binding site of the IRAK4 kinase.
Experimental Protocols for Biological Evaluation
For researchers aiming to evaluate derivatives of Methyl 5-aminothiophene-2-carboxylate as IRAK4 inhibitors, a standard in vitro kinase assay is the first step.
IRAK4 Kinase Assay Protocol (General Outline):
This protocol provides a general framework for an in vitro IRAK4 kinase assay. Specific details may vary depending on the commercial assay kit used.
Materials:
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Recombinant human IRAK4 enzyme
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Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
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ATP solution
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Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)
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Test compounds (derivatives of Methyl 5-aminothiophene-2-carboxylate) dissolved in DMSO
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ADP detection reagent (e.g., ADP-Glo™)
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Microplates (e.g., 384-well)
Procedure:
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Prepare serial dilutions of the test compounds in DMSO.
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In a microplate, add the test compounds to the appropriate wells. Include a positive control (a known IRAK4 inhibitor) and a negative control (DMSO vehicle).
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Add the IRAK4 enzyme and substrate mixture to each well.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.
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The amount of ADP produced is inversely proportional to the inhibitory activity of the test compound.
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Calculate IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
Workflow for IRAK4 Inhibitor Screening:
Caption: Workflow for developing IRAK4 inhibitors.
Conclusion
Methyl 5-aminothiophene-2-carboxylate is a valuable and accessible starting material for the synthesis of novel compounds with therapeutic potential. Its structural features make it an ideal candidate for the development of libraries of compounds targeting kinases such as IRAK4. The detailed synthesis and general biological evaluation protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery to explore the potential of this and related aminothiophene derivatives in the ongoing search for new treatments for inflammatory and autoimmune diseases. Further experimental work is required to fully characterize the physicochemical properties of this compound and to directly assess the biological activity of its derivatives.
References
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
